bd750 - 895845-12-2

bd750

Catalog Number: EVT-255341
CAS Number: 895845-12-2
Molecular Formula: C14H13N3OS
Molecular Weight: 271.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potebt inhibitor of IL-2-induced JAK3/STAT5-dependent T cell proliferation; High Quality Biochemicals for Research Uses
Classification

BD750 falls under the category of benzothiazole derivatives, which are known for their diverse biological activities. The compound is classified as an immunosuppressant, specifically targeting T cell responses.

Synthesis Analysis

The synthesis of BD750 involves several key steps that utilize benzothiazole derivatives. A notable method for synthesizing BD750 is described in a study where it is produced from commercially available 2-hydrazino-benzothiazole and ethyl 2-oxocyclohexanecarboxylate through a one-step reaction:

  1. Reagents:
    • 2-hydrazino-benzothiazole (5.5 g, 33.3 mmol)
    • Ethyl 2-oxocyclohexanecarboxylate (5.0 g, 29.4 mmol)
    • Toluene (70 mL) as the solvent
    • Acetic acid (0.1 mL) as a catalyst
  2. Procedure: The mixture is refluxed for five hours, monitored by thin-layer chromatography (TLC). After completion, the solvent is evaporated under reduced pressure, yielding BD750 as a yellow amorphous powder with a yield of approximately 45% after recrystallization from ethanol .

Technical Parameters

  • Reflux Time: 5 hours
  • Yield: Approximately 45%
  • Characterization Techniques: Proton nuclear magnetic resonance (^1H NMR) and carbon nuclear magnetic resonance (^13C NMR) spectroscopy.
Molecular Structure Analysis

BD750 features a complex molecular structure characterized by the benzothiazole ring system. The structural formula can be represented as follows:

  • Molecular Formula: C₁₃H₁₁N₃OS
  • Molecular Weight: Approximately 249.31 g/mol

The benzothiazole moiety consists of a fused benzene and thiazole ring, which contributes to its biological activity by providing a scaffold for further functionalization. The arrangement of atoms within this structure allows for interactions with various biological targets, particularly in the inhibition of signaling pathways involved in T cell activation.

Chemical Reactions Analysis

BD750 participates in several types of chemical reactions that enhance its biological activity:

  1. Substitution Reactions: These involve replacing functional groups on the benzothiazole ring, allowing for modifications that can improve efficacy or specificity.
  2. Oxidation and Reduction Reactions: These reactions alter the oxidation state of BD750 to enhance its immunosuppressive properties.

Common Reagents and Conditions

Mechanism of Action

The mechanism by which BD750 exerts its immunosuppressive effects primarily involves the inhibition of the JAK3/STAT5 signaling pathway:

  • Inhibition of Phosphorylation: BD750 specifically inhibits the phosphorylation of STAT5, a critical step necessary for T cell activation and proliferation.
  • Cell Cycle Arrest: The compound induces cell cycle arrest at the G0/G1 phase in activated T cells, effectively preventing their proliferation without inducing significant cytotoxicity.

Experimental data show that BD750 does not inhibit CD25 or CD69 expression or interleukin-2 (IL-2) secretion but significantly reduces T cell proliferation in response to stimuli such as anti-CD3/anti-CD28 antibodies .

Physical and Chemical Properties Analysis

BD750 exhibits several notable physical and chemical properties:

  • Appearance: Yellow amorphous powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), facilitating its use in biological assays.
  • Stability: The stability profile under various conditions has not been extensively detailed but is critical for its application in research.

Relevant Data

  • IC50 Value: The half-maximal inhibitory concentration (IC50) for inhibiting IL-2-induced JAK3/STAT5-dependent T cell proliferation is reported to be around 1.5 μM .
Applications

BD750 has a wide range of scientific applications:

  1. Immunology Research: It serves as a lead compound for developing new immunosuppressants aimed at treating autoimmune diseases and preventing graft rejection.
  2. Pharmaceutical Development: BD750's unique mechanism makes it a candidate for further drug development focused on modulating immune responses.
  3. Biological Studies: It is used in studies investigating T cell proliferation and signaling pathways, contributing to understanding immune regulation.
Introduction to BD750 in Immunopharmacological Research

Historical Context and Discovery of BD750 as a Benzothiazole Derivative

The benzothiazole scaffold has long been recognized in medicinal chemistry for its structural versatility and broad bioactivity spectrum. BD750 emerged from systematic screening of benzothiazole derivatives for immunosuppressive potential, where it demonstrated superior efficacy compared to structural analogs. Initial synthetic work, reported in the British Journal of Pharmacology (2013), detailed a one-step condensation reaction between 2-hydrazinobenzothiazole and ethyl 2-oxocyclohexanecarboxylate in toluene under acidic catalysis. This process yielded BD750 (chemical name: 2-(2-benzothiazoleyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol) as a yellow amorphous powder in 45% yield after recrystallization, with molecular formula C₁₄H₁₃N₃OS (MW: 271.34 g/mol) [1] [4].

Table 1: Key Structural Features of BD750

Structural FeatureRoleBiological Implication
Benzothiazole ringCore pharmacophoreEnhances binding to JAK3/STAT5 targets
Tetrahydroindazole systemConformational rigidityImproves selectivity for STAT5 phosphorylation
Hydroxyl group at C3Hydrogen bond donorFacilitates protein interactions

Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry confirmed the keto-enol tautomerism inherent to the structure—a property later found critical for its immunosuppressive activity. Early biological testing revealed BD750’s unique ability to suppress T-cell proliferation without inducing cytotoxicity, distinguishing it from conventional immunosuppressants like cyclosporine A [1] [6]. The compound’s discovery represented a strategic pivot toward targeting intracellular signaling pathways rather than surface receptor activation.

Significance of BD750 in Targeting JAK3/STAT5 Signaling Axis

JAK3/STAT5 Pathway in Immune Regulation

The JAK3/STAT5 axis transduces signals from cytokine receptors (notably IL-2, IL-4, IL-7, IL-15) to the nucleus, governing T-cell proliferation, differentiation, and survival. JAK3, predominantly expressed in hematopoietic cells, phosphorylates STAT5, leading to its dimerization, nuclear translocation, and transcription of genes critical for immune cell expansion (e.g., BCL2L1, PIM1). Dysregulation of this pathway is implicated in autoimmune disorders (rheumatoid arthritis, multiple sclerosis) and graft rejection [3] [9]. BD750’s significance lies in its precision: Unlike broad-spectrum kinase inhibitors, it selectively disrupts STAT5 activation downstream of JAK3, preserving non-immune cellular functions [2] [7].

Mechanism of Action: Selective STAT5 Inhibition

BD750 inhibits IL-2-driven T-cell proliferation with half-maximal inhibitory concentrations (IC₅₀) of 1.1–1.3 μM in human cells and 1.1–1.5 μM in murine models. Crucially, it achieves this through:

  • Suppression of STAT5 Phosphorylation: In IL-2-stimulated CTLL-2 cells and primary T cells, BD750 abrogates tyrosine phosphorylation of STAT5 (pY-STAT5) in a dose-dependent manner (5–20 μM), confirmed via Western blotting. This occurs without inhibiting upstream JAK3 or parallel pathways like Akt and p70S6K [1] [2] [7].
  • Cell Cycle Arrest: At concentrations ≥2.5 μM, BD750 induces G₀/G₁ phase arrest by downregulating cyclin D3 and CDK6, halting DNA synthesis in activated T cells [4] [6].
  • Cytokine Modulation: While not affecting IL-2/IL-4 secretion, BD750 reduces pro-inflammatory cytokines (IFN-γ, IL-17) in alloantigen-stimulated T cells, skewing the immune response toward tolerance [5].

Table 2: In Vitro Potency of BD750 Across T-Cell Stimuli

StimulusCell TypeIC₅₀ (μM)Assay
Anti-CD3/CD28 mAbsHuman T-cells1.1 ± 0.2CFSE dilution
AlloantigenHuman PBMCs1.3 ± 0.2CFSE dilution
Concanavalin AMouse splenocytes1.5³H-thymidine uptake
IL-2 (50 IU/mL)CTLL-2 cells1.2CCK-8 viability

In Vivo Efficacy and Therapeutic Implications

In mouse delayed-type hypersensitivity (DTH) models—a surrogate for T-cell-mediated inflammation—BD750 (10–20 mg/kg) reduced edema and leukocyte infiltration dose-dependently. Mechanistically, it induces tolerogenic dendritic cells (tolDCs) that suppress pro-inflammatory T-cells in vivo [2] [6]. This dual action positions BD750 as a lead compound for:

  • Autoimmune Diseases: Replaces cytostatic agents by selectively curbing pathogenic T-cell clonality.
  • Graft Rejection: Prevents allograft rejection without nephrotoxicity associated with calcineurin inhibitors [1] [4].

Table 3: BD750's Effects on Key Signaling Proteins

ProteinPhosphorylation StatusFunctional Consequence
STAT5InhibitedBlocked T-cell proliferation
AktUnaffectedNo disruption of metabolic pathways
p70S6KUnaffectedMaintained protein synthesis regulation
JAK3UnaffectedSelective downstream targeting

BD750’s pharmacophore has inspired water-soluble analogs (e.g., BD926) to overcome solubility limitations, underscoring its role as a structural template for next-generation immunosuppressants [5]. Current research focuses on optimizing its bioavailability and evaluating synergy with JAK inhibitors (e.g., ruxolitinib) in STAT5-driven lymphomas [7] [10].

Properties

CAS Number

895845-12-2

Product Name

bd750

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

InChI

InChI=1S/C14H13N3OS/c18-13-9-5-1-2-6-10(9)16-17(13)14-15-11-7-3-4-8-12(11)19-14/h3-4,7-8,16H,1-2,5-6H2

InChI Key

QWUHPPCZZXKXOQ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4S3

Synonyms

2-Benzothiazol-2-yl-1,2,4,5,6,7-hexahydro-indazol-3-one; 2-(2-Benzothiazolyl)-4,5,6,7-tetrahydro-                              2H-indazol-3-ol

Canonical SMILES

C1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.